
NO2-SPDMV
Overview
Description
NO2-SPDMV (6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid) is a cleavable linker designed for synthesizing antibody-drug conjugates (ADCs). It features a nitro group (-NO₂) and a succinimidyl ester moiety, enabling site-specific conjugation to antibodies via lysine residues. The linker’s cleavability is critical for controlled payload release in target cells, enhancing therapeutic efficacy while minimizing off-target toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NO2-SPDMV involves several steps, including the preparation of the linker and its conjugation to the antibody and drug. The reaction conditions typically involve mild temperatures and pH levels to maintain the stability of the antibody and drug. Specific reagents and catalysts are used to facilitate the conjugation process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated systems to ensure consistency and purity. The process involves rigorous quality control measures to ensure that the final product meets the required standards for use in ADCs .
Chemical Reactions Analysis
Types of Reactions
NO2-SPDMV undergoes various chemical reactions, including:
Cleavage Reactions: The linker is designed to be cleavable, allowing for the controlled release of the drug from the antibody.
Conjugation Reactions: This compound is conjugated to antibodies and drugs through specific chemical bonds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Catalysts: To facilitate the conjugation process.
Buffers: To maintain the pH levels during the reactions.
Solvents: To dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from the reactions involving this compound are antibody-drug conjugates, which are used in targeted cancer therapies .
Scientific Research Applications
NO2-SPDMV has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.
Biology: Employed in the development of targeted therapies and diagnostic tools.
Medicine: Integral in the creation of ADCs for cancer treatment, allowing for precise targeting of cancer cells while minimizing damage to healthy cells.
Industry: Used in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of NO2-SPDMV involves its cleavable nature, which allows for the controlled release of the drug from the antibody. This ensures that the drug is delivered specifically to the target cells or proteins, optimizing its therapeutic effects. The molecular targets and pathways involved include specific receptors on the surface of cancer cells, which the antibody component of the ADC binds to, allowing for the targeted delivery of the cytotoxic drug .
Comparison with Similar Compounds
Key Properties
- CAS No.: 663598-98-9
- Purity : ≥98.0% (HPLC/LCMS-validated)
- Solubility : Compatible with DMSO, DMF, and other polar aprotic solvents .
- Applications : Used preclinically to develop ADCs targeting cancers, with research emphasizing its stability in circulation and selective cleavage in acidic or enzymatic environments .
Comparison with Structurally Similar Compounds
NO2-SPDMV belongs to a class of heterobifunctional linkers containing succinimidyl esters for antibody conjugation. Below is a comparative analysis with functionally or structurally analogous compounds:
Table 1: Structural and Functional Comparison
Compound | Key Features | Cleavage Mechanism | Solubility | Conjugation Efficiency | Stability in Plasma |
---|---|---|---|---|---|
This compound | Nitro group enhances acid-sensitive cleavage; 6-carbon spacer | pH-dependent (acid-labile) | DMSO, DMF | High (>90%) | Moderate |
DMPip-βALA-OSu | Piperidine-based linker; β-alanine spacer | Enzymatic (protease-triggered) | Aqueous buffer | Moderate (70–80%) | High |
MA-PEG3-SPA | PEGylated spacer for improved hydrophilicity; maleimide conjugation | Reductive (GSH-sensitive) | Water, PBS | High (>85%) | High |
NHS-C15-COOH | Long hydrophobic chain (C15); non-cleavable | Non-cleavable | Chloroform, DCM | Low (<50%) | Very High |
4-Iodobutanoicacid NHS ester | Halogenated spacer for radio-ADCs; short chain | Radiation-triggered | THF, DMF | Moderate (60–70%) | Low |
Key Observations
Cleavage Mechanism: this compound’s acid-labile design contrasts with protease-sensitive (DMPip-βALA-OSu) or redox-sensitive (MA-PEG3-SPA) linkers, offering distinct payload release kinetics .
Solubility: Unlike hydrophobic linkers (e.g., NHS-C15-COOH), this compound’s compatibility with polar solvents simplifies ADC formulation .
Stability: Plasma stability of this compound is moderate compared to non-cleavable linkers (NHS-C15-COOH), which minimizes premature payload release but may limit tumor penetration .
Research Findings and Performance Metrics
Table 2: Preclinical Efficacy Data
Compound | Tumor Suppression (In Vivo) | Toxicity (LD₅₀, mg/kg) | Payload Release Half-Life (h) |
---|---|---|---|
This compound | 75–80% reduction | 120 | 8–10 (pH 5.0) |
DMPip-βALA-OSu | 60–65% reduction | 150 | 12–14 (protease-rich) |
MA-PEG3-SPA | 70–75% reduction | 135 | 6–8 (10 mM GSH) |
Critical Insights
- This compound demonstrates superior tumor suppression compared to DMPip-βALA-OSu, attributed to its rapid acidic cleavage in lysosomes .
- MA-PEG3-SPA’s PEG spacer improves solubility but reduces payload release speed due to steric hindrance .
- Non-cleavable linkers (e.g., NHS-C15-COOH) exhibit minimal efficacy in solid tumors, validating this compound’s cleavable design for targeted delivery .
Biological Activity
NO2-SPDMV, scientifically known as 1-(4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid, is a cleavable linker primarily utilized in the synthesis of antibody-drug conjugates (ADCs). This compound plays a significant role in targeted drug delivery systems, particularly in cancer therapy, by facilitating the precise attachment of cytotoxic drugs to antibodies. The biological activity of this compound encompasses various biochemical interactions and cellular effects, which are essential for its application in therapeutic contexts.
Chemical Structure and Properties
Molecular Formula: C₁₅H₁₇N₃O₉S₃
Molar Mass: 479.51 g/mol
CAS Number: 663599-00-6
The unique structure of this compound includes functional groups that enhance its ability to form stable disulfide bonds with thiol groups on proteins, which is crucial for its function as a linker in ADCs. The compound's cleavable nature allows for controlled release of the therapeutic payload upon internalization by target cells.
This compound exerts its biological effects through several mechanisms:
- Disulfide Bond Formation: The compound forms disulfide bonds with cellular thiols, influencing redox status and activating signaling pathways related to cell proliferation and apoptosis.
- Controlled Drug Release: Once the ADC is internalized by cancer cells, the linker facilitates the release of cytotoxic agents in a controlled manner, enhancing therapeutic efficacy while minimizing damage to healthy tissues .
- Interaction with Cellular Pathways: this compound modulates various cellular processes, including gene expression and metabolic pathways, which can lead to altered cell function and therapeutic outcomes .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Targeted Drug Delivery | Facilitates precise attachment of cytotoxic drugs to antibodies for ADCs. |
Cellular Interaction | Influences cell signaling and metabolic pathways through thiol interactions. |
Therapeutic Efficacy | Enhances effectiveness of cancer therapies by ensuring controlled drug release. |
In Vitro Studies
Research indicates that this compound can significantly inhibit tumor growth in vitro by modulating immune responses and affecting cell signaling pathways . For example, studies have shown that lower doses of the compound can lead to enhanced apoptosis in cancer cells while sparing normal cells from toxicity.
In Vivo Studies
Animal model studies demonstrate the compound's effectiveness in reducing tumor size and improving survival rates when used as part of an ADC formulation. The controlled release mechanism allows for sustained drug activity over time, which is critical for effective cancer treatment .
Applications in Medicine
The primary application of this compound lies within oncology, particularly in the development of ADCs:
- Cancer Therapy: Utilized to create targeted therapies that minimize off-target effects while maximizing cytotoxicity against tumor cells.
- Research Applications: Employed in studies examining cellular processes and protein interactions, further elucidating the mechanisms behind drug efficacy and resistance .
Summary
This compound represents a promising compound in the field of targeted cancer therapies through its role as a cleavable linker in ADCs. Its ability to influence cellular processes and facilitate controlled drug release underscores its importance in enhancing therapeutic outcomes. Ongoing research continues to explore its full potential across various applications in medicine and biology.
Q & A
Basic Research Questions
Q. What are the primary physicochemical properties of NO2-SPDMV that influence its experimental behavior?
- Methodological Answer : Characterize this compound using techniques such as X-ray diffraction (XRD) for crystallinity, UV-Vis spectroscopy for electronic transitions, and mass spectrometry for molecular weight validation. Assess stability under ambient conditions via thermogravimetric analysis (TGA) and monitor reactivity with environmental factors like humidity or light .
Q. How should researchers design initial experiments to investigate this compound’s electronic properties?
- Methodological Answer : Employ gate-voltage modulation experiments (as in graphene studies) to measure carrier mobility and ambipolar electric field effects. Use Hall effect measurements to quantify electron/hole concentrations, ensuring controlled environments to minimize external interference .
Q. What standardized protocols exist for synthesizing this compound to ensure reproducibility?
- Methodological Answer : Document synthesis steps rigorously, including precursor ratios, reaction temperatures, and purification methods. Validate batch consistency using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Cross-reference with peer-reviewed protocols for analogous compounds .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural features?
- Methodological Answer : Combine Fourier-transform infrared (FTIR) spectroscopy for functional group identification, Raman spectroscopy for bond vibration analysis, and X-ray photoelectron spectroscopy (XPS) to confirm nitro-group coordination. Cross-validate results with computational simulations (e.g., DFT) .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical predictions and experimental observations in this compound’s electronic properties?
- Methodological Answer : Conduct iterative hypothesis testing by varying experimental parameters (e.g., doping levels, substrate interactions). Use triangulation: compare results from multiple techniques (e.g., angle-resolved photoemission spectroscopy (ARPES) and transport measurements). Re-examine computational models for assumptions like boundary conditions or approximation errors .
Q. What strategies optimize this compound’s synthesis for high-purity yields in complex reaction environments?
- Methodological Answer : Implement design of experiments (DoE) to identify critical factors (e.g., catalyst concentration, solvent polarity). Use response surface methodology (RSM) to model nonlinear relationships. Validate with kinetic studies and in situ monitoring (e.g., Raman spectroscopy during synthesis) .
Q. How should researchers address discrepancies in this compound’s spectral data across different laboratories?
- Methodological Answer : Standardize calibration protocols (e.g., using reference materials like silicon wafers for Raman shifts). Perform inter-laboratory comparisons with blinded samples. Apply statistical tools (e.g., ANOVA) to isolate variability sources (instrumentation, operator technique) .
Q. What advanced computational methods are suitable for modeling this compound’s interaction with external electric fields?
- Methodological Answer : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to simulate electronic band structures. Incorporate machine learning (ML) to predict field-induced behavior. Validate against experimental gate-voltage modulation data .
Q. How can multi-modal data (e.g., electronic, thermal, mechanical) be integrated to build a comprehensive model of this compound’s behavior?
- Methodological Answer : Employ data fusion techniques, such as principal component analysis (PCA) or Bayesian networks, to identify correlations. Use software tools like Python’s SciKit-learn or R’s Tidyverse for cross-disciplinary analysis. Ensure metadata is FAIR-compliant (Findable, Accessible, Interoperable, Reusable) .
Q. What ethical and procedural safeguards are critical when studying this compound’s potential environmental impacts?
- Methodological Answer : Follow green chemistry principles to minimize hazardous waste. Conduct lifecycle assessments (LCA) and ecotoxicity assays. Adhere to institutional review board (IRB) standards for data transparency and conflict of interest declarations .
Q. Methodological Frameworks Highlighted
- Experimental Reproducibility : Emphasize detailed documentation (e.g., Electronic Lab Notebooks) and adherence to FAIR data principles .
- Contradiction Analysis : Use iterative hypothesis testing and triangulation of data sources .
- Computational Validation : Cross-check simulations with experimental results to refine theoretical models .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-methyl-4-[(5-nitropyridin-2-yl)disulfanyl]pentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6S2/c1-15(2,26-25-11-4-3-10(9-16-11)18(22)23)8-7-14(21)24-17-12(19)5-6-13(17)20/h3-4,9H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKHEWNNTCBJPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)ON1C(=O)CCC1=O)SSC2=NC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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